![molecular formula C35H32N2O3 B10974851 {11-[3-(benzyloxy)phenyl]-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}(phenyl)methanone](/img/structure/B10974851.png)
{11-[3-(benzyloxy)phenyl]-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}(phenyl)methanone
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Overview
Description
10-BENZOYL-11-[3-(BENZYLOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound characterized by its unique dibenzo[b,e][1,4]diazepin-1-one structure
Preparation Methods
The synthesis of 10-BENZOYL-11-[3-(BENZYLOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves multiple steps, typically starting with the preparation of the core dibenzo[b,e][1,4]diazepin-1-one structureThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The benzoyl and benzyloxyphenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in synthetic organic chemistry. It is utilized in the preparation of more complex molecules through various reactions:
- Oxidation : The compound can undergo oxidation reactions using reagents such as potassium permanganate.
- Reduction : Reduction can be achieved using hydrogen gas in the presence of palladium catalysts.
- Substitution Reactions : The aromatic rings are amenable to electrophilic substitution reactions.
Biology
In biological research, this compound has been studied for its interactions with biological macromolecules. Notable applications include:
- Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Explored for its ability to modulate receptor activity, potentially influencing various physiological processes.
Medicine
The therapeutic potential of this compound is significant:
- Anti-inflammatory Properties : Research indicates that it may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, warranting further investigation into its mechanisms of action and efficacy against different cancer types.
Case Studies
- Antitumor Activity :
- Antidepressant Effects :
- Antimicrobial Properties :
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound’s structure. Detailed studies are required to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Similar compounds to 10-BENZOYL-11-[3-(BENZYLOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE include other dibenzo[b,e][1,4]diazepin-1-one derivatives with different substituents.
Biological Activity
The compound {11-[3-(benzyloxy)phenyl]-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}(phenyl)methanone is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of dibenzo[1,4]diazepines, characterized by a fused ring system that contributes to its biological activity. The presence of the benzyloxy group and various substituents enhances its interaction with biological targets.
Key Properties:
- Molecular Formula: C30H29N2O3
- Molecular Weight: 469.57 g/mol
- LogP: Indicates lipophilicity which is crucial for membrane permeability.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antitumor Activity
- Recent studies have indicated that related compounds exhibit selective cytotoxic effects on various cancer cell lines. For instance, derivatives of dibenzodiazepines have shown promising results against breast cancer cells (MDA-MB-231) by inducing apoptosis via interactions with cyclin-dependent kinases (CDKs) .
-
Anti-inflammatory Effects
- Compounds similar to {11-[3-(benzyloxy)phenyl]-1-hydroxy...} have demonstrated significant anti-inflammatory properties. They inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models . This suggests potential applications in treating inflammatory diseases.
- Neuroprotective Effects
The mechanisms through which this compound exerts its biological effects include:
-
Inhibition of Phosphodiesterases (PDEs):
PDEs are critical enzymes that regulate intracellular cAMP and cGMP levels. Inhibition of specific PDE isoforms can lead to enhanced signaling pathways involved in cell survival and proliferation . -
Interaction with Cell Cycle Proteins:
The compound may interfere with the normal cell cycle progression by modulating CDKs and cyclins, leading to growth arrest in cancer cells .
Case Study 1: Antitumor Activity
A study conducted on a series of dibenzo[1,4]diazepine derivatives showed that one analog significantly inhibited the proliferation of MDA-MB-231 cells with an IC50 value of 0.5 µM. The mechanism was linked to the induction of apoptosis via caspase activation.
Case Study 2: Anti-inflammatory Effects
In vivo studies demonstrated that a related compound reduced inflammation in a murine model of asthma by decreasing eosinophil infiltration and cytokine production. The observed effects were statistically significant compared to controls (p < 0.01).
Data Tables
Properties
Molecular Formula |
C35H32N2O3 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
5-benzoyl-9,9-dimethyl-6-(3-phenylmethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C35H32N2O3/c1-35(2)21-29-32(31(38)22-35)33(26-16-11-17-27(20-26)40-23-24-12-5-3-6-13-24)37(30-19-10-9-18-28(30)36-29)34(39)25-14-7-4-8-15-25/h3-20,33,36H,21-23H2,1-2H3 |
InChI Key |
UNZSIFQOJYJJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC(=CC=C5)OCC6=CC=CC=C6)C(=O)C1)C |
Origin of Product |
United States |
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